3-Chloropentan-2-one

Description

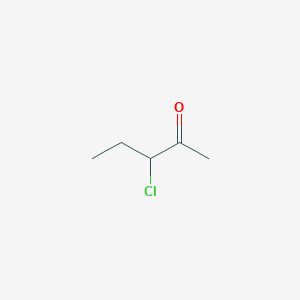

Structure

3D Structure

Properties

IUPAC Name |

3-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSIBFLEDRJUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884588 | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-00-7 | |

| Record name | 3-Chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of 3-Chloropentan-2-one?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropentan-2-one is an alpha-chloro ketone with the chemical formula C₅H₉ClO.[1] This class of compounds is recognized for its utility as versatile building blocks in organic synthesis, particularly in the preparation of various heterocyclic compounds. The presence of both a carbonyl group and a chlorine atom on the adjacent carbon atom imparts unique reactivity, making them valuable intermediates in the development of novel molecules, including potential pharmaceutical agents.[2] This technical guide provides a detailed overview of the known chemical and physical properties of this compound, along with information on its synthesis and reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are computed estimates and should be used with this consideration.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | [1][3][4] |

| Molecular Weight | 120.58 g/mol | [1][3][5][6] |

| CAS Number | 13280-00-7 | [7][8] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-2-pentanone | [1] |

| Computed XLogP3-AA | 1.5 | [1][5] |

| Computed Hydrogen Bond Donor Count | 0 | [1][5] |

| Computed Hydrogen Bond Acceptor Count | 1 | [1][5] |

| Computed Rotatable Bond Count | 2 | [1][5] |

| Computed Exact Mass | 120.0341926 Da | [1][5] |

| Computed Topological Polar Surface Area | 17.1 Ų | [1][5] |

| Kovats Retention Index (Standard non-polar) | 795, 850 | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available and can be accessed through SpectraBase.[9] The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton of the molecule.

-

¹H NMR: Detailed experimental ¹H NMR data for this compound is not explicitly available in the searched literature. However, based on the structure, the following signals would be expected: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the chlorinated methine proton, and a singlet for the methyl protons adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not currently available in the public domain. However, the IR spectrum is expected to show a strong absorption band characteristic of the C=O stretch of the ketone group, typically in the range of 1715-1730 cm⁻¹. Another key absorption would be the C-Cl stretch, which usually appears in the fingerprint region.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of α-chloroketones can be achieved through various methods, with the direct chlorination of the corresponding ketone being a common approach. For this compound, the starting material would be 2-pentanone.

A general experimental protocol for the α-chlorination of a ketone is as follows:

Reaction Scheme:

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | Molport-006-120-243 | Novel [molport.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 3-Chloropent-1-en-2-ol | C5H9ClO | CID 139721822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R)-3-chloropentan-2-one | C5H9ClO | CID 92284545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pentanone, 3-chloro- | C5H9ClO | CID 114484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13280-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Synthesis of 3-Chloropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-chloropentan-2-one, a valuable chemical intermediate. The document details established methodologies, including direct α-chlorination of a ketone precursor and the decarboxylation of a substituted butanoate ester. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes to aid in laboratory applications and process development.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound are prominently described in the scientific literature: the direct chlorination of 2-pentanone and the acidic hydrolysis and decarboxylation of methyl 2-chloro-2-ethyl-3-oxobutanoate.

Direct α-Chlorination of 2-Pentanone

The direct α-chlorination of an unsymmetrical ketone such as 2-pentanone represents a straightforward and atom-economical approach to this compound. This method typically employs a chlorinating agent, such as N-chlorosuccinimide (NCS), in an acidic medium, which facilitates the formation of an enol intermediate, leading to regioselective chlorination at the more substituted α-carbon (C-3).

Decarboxylation of Methyl 2-Chloro-2-ethyl-3-oxobutanoate

An alternative pathway involves the synthesis from a more complex precursor, methyl 2-chloro-2-ethyl-3-oxobutanoate. This process entails an acid-catalyzed hydrolysis of the ester and subsequent decarboxylation to yield the target α-chloroketone. This method may be advantageous when the specific precursor is readily available or when direct chlorination presents challenges with selectivity or side reactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis pathways, allowing for a direct comparison of their respective conditions and materials.

Table 1: Direct α-Chlorination of 2-Pentanone

| Parameter | Value |

| Starting Material | 2-Pentanone |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetic Acid |

| Reaction Temperature | 80-85 °C |

| Reaction Time | ~18 hours |

Table 2: Decarboxylation of Methyl 2-Chloro-2-ethyl-3-oxobutanoate

| Parameter | Value |

| Starting Material | Methyl 2-chloro-2-ethyl-3-oxobutanoate |

| Reagents | Sulfuric Acid, Water |

| Reaction Temperature | 75-80 °C |

| Reaction Time | 90 minutes |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via the two aforementioned pathways.

Protocol 1: Direct α-Chlorination of 2-Pentanone with NCS

Materials:

-

2-Pentanone (15 g)

-

N-Chlorosuccinimide (24.4 g)

-

Acetic Acid (60 ml)

-

Dichloromethane (B109758) (100 ml)

-

Sodium Bicarbonate Solution

Procedure:

-

A mixture of 2-pentanone (15 g), acetic acid (60 ml), and N-chlorosuccinimide (24.4 g) is stirred for approximately 18 hours at a temperature of 80-85°C.

-

The reaction mixture is then cooled to room temperature.

-

Dichloromethane (100 ml) is added to the cooled mixture.

-

The resulting mixture is treated with a sodium bicarbonate solution to neutralize the acid.

-

The organic layer is separated and concentrated to yield this compound.

Protocol 2: Synthesis via Decarboxylation

Materials:

-

Methyl 2-chloro-2-ethyl-3-oxobutanoate (98.8 g)

-

Sulfuric Acid (260 g)

-

Water (240 ml + 500 ml)

-

Dichloromethane (500 ml)

Procedure:

-

A mixture of methyl 2-chloro-2-ethyl-3-oxobutanoate (98.8 g) and water (240 ml) is treated with sulfuric acid (260 g).

-

The mixture is stirred for 90 minutes at a temperature of 75-80°C.

-

The reaction mixture is then poured into water (500 ml) and dichloromethane (500 ml).

-

The organic layer is separated and subsequently concentrated.

-

The resulting concentrate is subjected to fractional distillation to collect the pure this compound.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways and experimental workflows.

Caption: Direct α-chlorination of 2-pentanone to this compound.

Spectroscopic Data Analysis of 3-Chloropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloropentan-2-one, a halogenated ketone of interest in synthetic chemistry. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented in a structured format to facilitate its use in research, quality control, and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Predicted)

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Triplet | 3H | -CH₂CH₃ |

| b | ~1.9-2.1 | Multiplet | 2H | -CH₂ CH₃ |

| c | ~2.3 | Singlet | 3H | -C(O)CH₃ |

| d | ~4.4 | Triplet | 1H | -CH Cl- |

¹³C NMR (Carbon-13) Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~10 | -CH₂C H₃ |

| ~25 | -C H₂CH₃ |

| ~28 | -C(O)C H₃ |

| ~65 | -C HCl- |

| ~205 | >C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the presence of a strong carbonyl absorption.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2975-2850 | Medium-Strong | C-H (Alkyl) Stretch |

| ~1725 | Strong | C=O (Ketone) Stretch |

| ~1460 | Medium | C-H (Alkyl) Bend |

| ~1360 | Medium | C-H (Alkyl) Bend |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third that of the M peak.[1]

| m/z (Predicted) | Relative Intensity | Assignment |

| 120/122 | Moderate | [M]⁺ (Molecular Ion) |

| 91/93 | Moderate | [M - C₂H₅]⁺ |

| 85 | Low | [M - Cl]⁺ |

| 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30° pulse width, a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ 0.00).

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.

-

Typical parameters include a 45° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

-

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ 0.00).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin liquid film.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The prepared salt plates are placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is used. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process from sample preparation to structural elucidation.

References

The Alpha-Chloro Ketone Functional Group: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The alpha-chloro ketone moiety is a pivotal functional group in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the juxtaposition of an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (chlorine), confer a diverse and synthetically valuable reactivity profile. This guide provides a comprehensive technical overview of the core reactions of alpha-chloro ketones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in leveraging this versatile functional group.

Core Reactivity Principles

The reactivity of alpha-chloro ketones is dominated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Consequently, alpha-chloro ketones readily participate in a variety of transformations, including nucleophilic substitutions, eliminations, rearrangements, and reductions.

Key Reactions of Alpha-Chloro Ketones

This section details the primary reaction pathways of alpha-chloro ketones, providing both mechanistic insights and practical application data.

Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of enolizable alpha-halo ketones, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[1] When cyclic alpha-halo ketones are used, the reaction results in a characteristic ring contraction.[2] The reaction is typically initiated by a base, such as a hydroxide (B78521) or an alkoxide.[1]

Mechanism: The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. The base abstracts an acidic proton from the α'-position to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the chloride ion, forming the strained three-membered ring. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl carbon leads to ring-opening to form the most stable carbanion, which is then protonated to yield the final product.[2]

References

3-Chloropentan-2-one CAS number and structural formula.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloropentan-2-one, a halogenated ketone of interest in synthetic organic chemistry. This document consolidates available data on its chemical identity, structural formula, and physicochemical properties. A generalized synthetic protocol is presented, based on established methods for the α-chlorination of ketones. Due to the limited publicly available information on specific biological applications, this guide focuses on the chemical characteristics of the compound and provides a logical framework for its synthesis.

Chemical Identity and Structure

This compound is a chlorinated derivative of 2-pentanone. Its chemical structure is characterized by a chlorine atom at the third carbon position of the pentan-2-one backbone.

-

Chemical Name: this compound

-

CAS Number: 13280-00-7[1]

-

Molecular Formula: C₅H₉ClO[1]

-

Structural Formula:

-

SMILES: CCC(Cl)C(C)=O[2]

-

InChI: InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | PubChem[1][3] |

| XLogP3-AA (LogP) | 1.5 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 120.0341926 Da | PubChem[1][3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1][3] |

Synthesis of this compound: A Generalized Experimental Protocol

Reaction Principle: The α-chlorination of a ketone proceeds via an enol or enolate intermediate. The reaction's selectivity can be influenced by the choice of solvent and the presence of catalysts.

Generalized Protocol:

-

Reaction Setup: To a solution of 2-pentanone in an inert solvent (e.g., dichloromethane (B109758) or diethyl ether), add a suitable chlorinating agent such as sulfuryl chloride dropwise at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any acidic byproducts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound from 2-pentanone.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 3-Chloropentan-2-one

This compound possesses a single stereocenter at the third carbon atom (C3), which is bonded to four different substituents: a chlorine atom (Cl), a hydrogen atom (H), an ethyl group (-CH₂CH₃), and an acetyl group (-COCH₃). This structural feature gives rise to the existence of two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated as (R)-3-chloropentan-2-one and (S)-3-chloropentan-2-one, according to the Cahn-Ingold-Prelog priority rules. The presence of chirality in this molecule is of significant interest in synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit distinct pharmacological and toxicological profiles.

Physicochemical Properties

Experimental data on the physicochemical properties of the individual enantiomers of this compound are scarce in the published literature. However, computed properties, available from databases such as PubChem, provide useful estimates. The following table summarizes the available data for this compound and its (3R)-enantiomer.

| Property | This compound (Racemate) | (3R)-3-Chloropentan-2-one | Data Type |

| Molecular Formula | C₅H₉ClO | C₅H₉ClO | - |

| Molecular Weight | 120.58 g/mol | 120.58 g/mol | - |

| Boiling Point | Not available | Not available | Experimental |

| Melting Point | Not available | Not available | Experimental |

| Specific Rotation ([α]ᴅ) | Not available | Not available | Experimental |

| Computed XLogP3 | - | 1.5 | Computed[1] |

| Computed Topological Polar Surface Area | - | 17.1 Ų | Computed[1] |

| Computed Complexity | - | 70.5 | Computed[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~205-210 |

| C-Cl | ~60-65 |

| -CH₂- | ~25-30 |

| -CH₃ (acetyl) | ~28-33 |

| -CH₃ (ethyl) | ~10-15 |

| Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on typical values for similar functional groups. A literature reference for the ¹³C NMR spectrum of this compound is available[2]. |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely reported. However, general methods for the preparation of α-chloroketones and the chiral resolution of ketones can be adapted.

Racemic Synthesis of this compound

A common method for the synthesis of α-chloroketones is the direct α-chlorination of the corresponding ketone. For this compound, this would involve the chlorination of pentan-2-one.

Principle: The α-chlorination of a ketone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often under acidic or radical conditions. The reaction proceeds via an enol or enolate intermediate.

General Protocol for α-Chlorination of Pentan-2-one:

-

Reaction Setup: In a well-ventilated fume hood, a solution of pentan-2-one in a suitable inert solvent (e.g., dichloromethane, chloroform, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Addition of Chlorinating Agent: A solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent is added dropwise to the ketone solution at a controlled temperature (often at 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched, for example, by pouring it into a cold aqueous solution of a reducing agent like sodium bisulfite to destroy any excess chlorinating agent. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield this compound.

Chiral Separation of Enantiomers

The separation of the enantiomers of racemic this compound can be achieved by chiral chromatography, most commonly by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Principle: Chiral stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.

General Protocol for Chiral HPLC Separation:

-

Column Selection: A suitable chiral column is selected. For ketones, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

-

Mobile Phase Selection: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is chosen. The composition of the mobile phase is optimized to achieve good resolution and reasonable analysis time.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

-

Method Optimization: Parameters such as mobile phase composition, flow rate, and column temperature may be adjusted to optimize the separation.

Logical Relationships in Stereoisomerism

The stereoisomers of this compound are related as enantiomers. This relationship can be visualized as follows:

Conclusion

This compound is a chiral molecule with two enantiomeric forms, (R) and (S), due to the presence of a stereocenter at the C3 position. While specific experimental data for the individual enantiomers are limited, this guide provides a framework for understanding their properties and outlines general experimental approaches for their synthesis and separation. The provided workflows and diagrams offer a clear visual representation of the key processes involved. For researchers and professionals in drug development, a thorough understanding of the stereochemistry of such building blocks is paramount for the design and synthesis of enantiomerically pure and effective therapeutic agents.

References

The Synthesis of α-Haloketones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

α-Haloketones are a critical class of organic intermediates, prized for their versatility in constructing complex molecular architectures. Their dual electrophilic nature, at the carbonyl carbon and the α-carbon, makes them valuable precursors for a wide range of transformations, including the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to α-haloketones, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and development.

Core Synthetic Strategies

The synthesis of α-haloketones can be broadly categorized into several key approaches, with the most common being the direct halogenation of a ketone precursor. This can be achieved under acidic or basic conditions, each offering distinct advantages and mechanistic pathways. Other notable methods include the halogenation of enol derivatives and rearrangement reactions.

Direct Halogenation of Ketones

The most straightforward method for preparing α-haloketones involves the direct reaction of a ketone with a halogen source.[1] The regioselectivity of this reaction is a crucial consideration, particularly for unsymmetrical ketones.

In an acidic medium, the halogenation of a ketone proceeds through an enol intermediate.[3][4][5] The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, facilitating the tautomerization to the more nucleophilic enol form.[6] This enol then attacks the electrophilic halogen. A key characteristic of acid-catalyzed halogenation is that the rate-determining step is the formation of the enol.[3][7] Consequently, the rate of reaction is independent of the halogen concentration.[7] For unsymmetrical ketones, the reaction typically favors the formation of the more substituted α-haloketone, as it proceeds through the more stable, more substituted enol intermediate.[5]

Mechanism of Acid-Catalyzed α-Halogenation

Caption: Acid-catalyzed α-halogenation of a ketone.

Under basic conditions, the halogenation of ketones proceeds through an enolate intermediate. The base abstracts an α-proton to form the enolate, which then acts as a nucleophile and attacks the halogen. In contrast to acid-catalyzed reactions, successive halogenations are often faster than the first in basic media.[5] This is because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, facilitating further deprotonation and halogenation. This can lead to the formation of polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction.[5] For unsymmetrical ketones, base-promoted halogenation typically occurs at the less sterically hindered, less substituted α-carbon.[5]

Mechanism of Base-Promoted α-Halogenation

Caption: Base-promoted α-halogenation of a ketone.

Halogen-Specific Methodologies

The choice of halogenating agent and reaction conditions is highly dependent on the desired halogen (F, Cl, Br, or I) to be introduced.

α-Bromination

α-Bromoketones are widely used synthetic intermediates due to the good leaving group ability of the bromide ion.

Common Brominating Agents:

Table 1: Synthesis of α-Bromoketones

| Substrate | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | RT | 1-3 | ~90 | [6] |

| 2-Pentanone | Br₂ | Acetic Acid | <10 | 1-3 | ~85 | [6] |

| Various Ketones | NBS | p-TsOH / Ionic Liquid | RT | 9 | >80 | [9] |

| 1-Arylethanones | H₂O₂-HBr (aq) | Dioxane | RT | - | - | [8] |

| Acetophenone | Br₂ | Microwave/HOAc | - | 5 | 70-95 | [10] |

Experimental Protocol: α-Bromination of 2-Pentanone [6]

-

Dissolve 2-pentanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

Experimental Workflow for α-Bromination

Caption: General experimental workflow for α-bromination.

α-Chlorination

α-Chloroketones are also valuable synthetic precursors, often favored for their lower cost compared to their bromo- and iodo- counterparts.[11]

Common Chlorinating Agents:

-

Chlorine (Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

N-Chlorosuccinimide (NCS)

-

Trichloroisocyanuric acid[12]

Table 2: Synthesis of α-Chloroketones

| Substrate | Chlorinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Alcohols | Trichloroisocyanuric acid | TEMPO (for 1°), MeOH (for 2°) | - | - | - | [12] |

| Aldehydes | Trichloromethanesulfonyl chloride | - | - | - | - | [12] |

| Ketones | Iodobenzene (B50100) dichloride | Ethylene (B1197577) glycol | RT | - | Very Good | [12] |

Experimental Protocol: α-Chlorination of Ketones using Iodobenzene Dichloride [12]

A general procedure involves the direct conversion of aliphatic and aromatic ketones into their corresponding α-chloroketone acetals in very good yields using iodobenzene dichloride in ethylene glycol in the presence of 4 Å molecular sieves at room temperature.

α-Iodination

α-Iodoketones are the most reactive among the α-haloketones due to the excellent leaving group ability of the iodide ion.[11]

Common Iodinating Agents:

-

Iodine (I₂)

-

N-Iodosuccinimide (NIS)

-

Iodine in the presence of an oxidizing agent (e.g., H₂O₂, CuO)[1][13]

Table 3: Synthesis of α-Iodoketones

| Substrate | Iodinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Ketones | I₂ | CuO / MeOH | - | - | 83-99 | [1][13] |

| Ketones | I₂ / 30% H₂O₂ | Methanol | - | - | - | [1] |

| Aryl Alkyl Ketones | I₂ | F-TEDA-BF₄ / Methanol | - | - | - | [13] |

Experimental Protocol: α-Iodination of Aromatic Ketones with CuO and I₂ [1]

Under neutral conditions, Yin and co-workers reported a metal-mediated iodination of ketones by adding CuO (1 equiv.) and I₂ (1 equiv.) to the substrate in MeOH. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ketones, affording the corresponding α-iodoketones in 83–99% yield.

α-Fluorination

The synthesis of α-fluoroketones presents unique challenges due to the high reactivity of elemental fluorine. Modern methods rely on electrophilic fluorinating agents.

Common Fluorinating Agents:

-

Selectfluor (F-TEDA-BF₄)[14]

-

N-Fluorobenzenesulfonimide (NFSI)

Table 4: Synthesis of α-Fluoroketones

| Substrate | Fluorinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ketones | Selectfluor | Methanol | - | - | - | [14] |

| Cyclic/Acyclic Ketones | Selectfluor | SDS / Water | - | - | - | [14] |

| Carboxylic Acids | Selectfluor (on acyl malonate) | - | - | - | 73 (3 steps) | [15][16] |

Experimental Protocol: Direct Regioselective Fluorination of Ketones in Water [14]

A micellar system using the inexpensive ionic amphiphile sodium dodecyl sulfate (SDS) as a promoter enables the direct regioselective fluorination of various cyclic and acyclic ketones to α-fluoroketones in water with Selectfluor as the fluorinating reagent.

Logical Relationships in α-Haloketone Synthesis

The choice of synthetic route is dictated by several factors including the desired halogen, the structure of the ketone substrate, and the required regioselectivity.

Categorization of Synthetic Approaches

Caption: Classification of synthetic routes to α-haloketones.

Conclusion

The synthesis of α-haloketones is a well-established yet continually evolving field in organic chemistry. The methods outlined in this guide, from the classic acid- and base-mediated halogenations to more modern approaches, provide a robust toolkit for chemists in academia and industry. The choice of a specific protocol will depend on factors such as substrate scope, desired regioselectivity, and tolerance of functional groups. The provided tables and experimental outlines serve as a practical starting point for the synthesis of these valuable chemical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 13. Iodoketone synthesis by iodination [organic-chemistry.org]

- 14. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropentan-2-one is an alpha-chloroketone, a class of organic compounds recognized for their utility as intermediates in organic synthesis, particularly in the pharmaceutical industry. Their reactivity, which makes them valuable synthetic building blocks, also contributes to their potential health and safety hazards. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and appropriate disposal methods for this compound to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Identification and Classification

While a complete GHS classification for this compound is not available, based on data for structurally similar compounds such as 3-Chloro-2,4-pentanedione and the general properties of alpha-chloroketones, the following hazards should be anticipated.[1]

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

Note: This classification is extrapolated and should be used for preliminary risk assessment. All appropriate safety precautions for these hazard classes must be observed.

Signal Word: Warning

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Health Effects:

-

Eye: Causes serious eye irritation. Alpha-chloroketones are often lachrymators, causing tearing and irritation.[1]

-

Skin: Harmful in contact with skin and causes skin irritation.[2]

-

Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[2] Vapors may cause dizziness or suffocation.[3]

-

Ingestion: Harmful if swallowed.[2]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes available and computed properties.

| Property | Value | Source |

| CAS Number | 13280-00-7 | [4] |

| Molecular Formula | C₅H₉ClO | [5] |

| Molecular Weight | 120.58 g/mol | [5] |

| Appearance | Colorless to yellow liquid (presumed) | General knowledge |

| Odor | Pungent, irritating (presumed) | General knowledge of alpha-chloroketones |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water (presumed) | [6] |

Handling and Storage

Engineering Controls

-

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended. |

| Body Protection | A flame-retardant lab coat and a chemical-resistant apron should be worn. |

| Respiratory Protection | Work must be conducted in a chemical fume hood. If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

General Handling Precautions

-

Avoid contact with eyes, skin, and clothing.[7]

-

Do not breathe vapors or mist.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Use spark-proof tools and explosion-proof equipment.[8]

-

Ground and bond containers when transferring material.[8]

-

Keep containers tightly closed when not in use.[8]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]

-

Keep containers tightly closed.[7]

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols

General Workflow for Handling this compound

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

First Aid Measures

| Exposure | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Activate the fire alarm if the spill is flammable and poses an ignition risk.

-

Contact the institution's emergency response team immediately.

-

Prevent the spill from entering drains or waterways.

-

The logical flow for responding to a chemical spill is illustrated below.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection

-

Do not dispose of this compound down the drain.

-

Collect all waste containing this compound, including contaminated materials (e.g., gloves, absorbent paper), in a designated, labeled, and sealed container for halogenated organic waste .

-

Do not mix halogenated waste with non-halogenated waste.

-

The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

Disposal Protocol

-

Segregate Waste: At the point of generation, separate waste containing this compound into a dedicated container for halogenated organic compounds.

-

Container Management: Use a chemically compatible container with a secure lid. Keep the container closed except when adding waste.

-

Labeling: Ensure the hazardous waste label is complete and accurate, listing all constituents and their approximate concentrations.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Pickup: Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The decision-making process for chemical waste disposal is outlined below.

References

- 1. Page loading... [guidechem.com]

- 2. otago.ac.nz [otago.ac.nz]

- 3. 13280-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 58371-98-5,3,5-dichloropentan-2-one | lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. bucknell.edu [bucknell.edu]

Stability and Potential Degradation Products of 3-Chloropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-Chloropentan-2-one and its potential degradation products. As an α-chloroketone, this compound is susceptible to various degradation pathways, including thermal decomposition, hydrolysis, and photodegradation. Understanding these pathways is critical for its proper handling, storage, and use in research and development, particularly in the pharmaceutical industry where impurity profiling is paramount. This document outlines the predicted degradation mechanisms, identifies potential degradation products, and provides detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound is a halogenated ketone with applications as a synthetic intermediate in organic chemistry. The presence of both a carbonyl group and a chlorine atom on adjacent carbons makes the molecule reactive and susceptible to degradation under various environmental conditions. This guide aims to provide an in-depth understanding of the stability profile of this compound, enabling researchers to mitigate degradation and ensure the quality and integrity of their work.

Chemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow liquid with a characteristic odor. The electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom, coupled with the acidity of the α-proton, dictates its chemical reactivity and stability.

General Storage Recommendations: To minimize degradation, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of α-chloroketones, three primary degradation pathways are anticipated: thermal degradation, hydrolysis, and photodegradation.

Thermal Degradation

Studies on the gas-phase thermal decomposition of this compound have shown that it undergoes a unimolecular elimination reaction at elevated temperatures (390–440°C)[1][2]. This process is a homogeneous, first-order reaction.

The primary thermal degradation products are expected to be:

-

Pent-3-en-2-one: Formed via the elimination of hydrogen chloride.

-

Hydrogen Chloride (HCl): The other product of the elimination reaction.

Caption: Thermal elimination of HCl from this compound.

Hydrolytic Degradation

α-Haloketones are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The primary mechanism involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide (B78521) ion on the α-carbon leads to the displacement of the chloride ion.

The major hydrolytic degradation product is anticipated to be:

Under certain basic conditions, a Favorskii rearrangement could potentially occur, although this is more common with α-haloketones that have an enolizable proton on the other side of the carbonyl.

Caption: Hydrolysis of this compound.

Photodegradation

Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Type II pathways upon absorption of UV radiation.

-

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical intermediates. These radicals can then undergo various subsequent reactions, such as recombination, disproportionation, or reaction with other molecules.

-

Norrish Type II Cleavage: This pathway requires a γ-hydrogen and proceeds via intramolecular hydrogen abstraction to form a biradical, which then cleaves to form an enol and an alkene. For this compound, this is a plausible pathway.

Additionally, the carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, generating a carbon-centered radical and a chlorine radical.

Potential photodegradation products could include:

-

Pentane-2,3-dione: From the radical recombination after C-Cl bond cleavage and subsequent oxidation.

-

Acetone and Propanal: From Norrish Type II cleavage.

-

Various radical-mediated recombination and polymerization products.

Caption: Potential photodegradation pathways of this compound.

Quantitative Stability Data

The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. These values are illustrative and should be confirmed by experimental studies.

Table 1: Thermal Degradation of this compound at 50°C

| Time (days) | This compound (%) | Pent-3-en-2-one (%) |

| 0 | 100.0 | 0.0 |

| 7 | 98.5 | 1.5 |

| 14 | 97.1 | 2.9 |

| 30 | 94.0 | 6.0 |

| 60 | 88.2 | 11.8 |

| 90 | 82.5 | 17.5 |

Table 2: Hydrolytic Degradation of this compound in Aqueous Solution (pH 7) at 25°C

| Time (days) | This compound (%) | 3-Hydroxy-2-pentanone (%) |

| 0 | 100.0 | 0.0 |

| 1 | 99.2 | 0.8 |

| 3 | 97.6 | 2.4 |

| 7 | 94.5 | 5.5 |

| 14 | 89.3 | 10.7 |

| 30 | 79.8 | 20.2 |

Table 3: Photostability of this compound (Solid State) under ICH Q1B Conditions

| Illumination (lux hours) | This compound (%) | Total Degradation Products (%) |

| 0 | 100.0 | 0.0 |

| 1.2 x 10⁶ | 96.3 | 3.7 |

| 2.4 x 10⁶ | 92.8 | 7.2 |

| 3.6 x 10⁶ | 89.5 | 10.5 |

| 4.8 x 10⁶ | 86.1 | 13.9 |

| 6.0 x 10⁶ | 82.9 | 17.1 |

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability Study

-

Preparation of Solutions: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Stress Samples:

-

Acidic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

-

Neutral: Dilute 1 mL of the stock solution with 9 mL of purified water in a sealed vial.

-

Basic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

-

-

Incubation: Place the vials in a constant temperature bath at 40°C. Protect from light.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

-

Sample Preparation for Analysis: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples by HPLC-UV.

Protocol for Photostability Study

-

Sample Preparation:

-

Solid State: Place a thin layer of this compound in a shallow, transparent container.

-

Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

-

-

Exposure: Place the samples in a photostability chamber and expose them to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At the end of the exposure period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to an appropriate concentration for HPLC-UV analysis.

Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Quantification: Use an external standard of this compound for assay determination. Degradation products can be reported as area percent.

Conclusion

This compound is a reactive molecule with the potential to degrade through thermal, hydrolytic, and photolytic pathways. The primary degradation products are likely to be Pent-3-en-2-one (thermal), 3-Hydroxy-2-pentanone (hydrolytic), and a mixture of products from radical reactions (photolytic). To ensure the stability and quality of this compound, it should be stored under cool, dry, and dark conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and to identify and quantify any potential degradation products. This information is crucial for the reliable use of this compound in scientific research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-chloropentan-2-one in the synthesis of a variety of important heterocyclic compounds. As a versatile bifunctional α-haloketone, this compound serves as a valuable building block for constructing five-membered heterocycles such as furans, pyrroles, thiophenes, thiazoles, and oxazoles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C(=O)C)Cl |

| CAS Number | 4091-45-6 |

I. Synthesis of Substituted Furans via Feist-Benary Synthesis

The Feist-Benary synthesis is a classic method for the preparation of furans involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] This approach allows for the straightforward synthesis of polysubstituted furans.

Experimental Protocol: Synthesis of Ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate

Objective: To synthesize ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate from this compound and ethyl acetoacetate (B1235776).

Materials:

-

This compound

-

Ethyl acetoacetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure furan (B31954) derivative.

Quantitative Data (Representative):

| Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate | 65-75 | 4.25 (q, 2H), 2.50 (q, 2H), 2.40 (s, 3H), 2.20 (s, 3H), 1.35 (t, 3H), 1.15 (t, 3H) | 165.2, 158.1, 148.5, 115.8, 112.3, 60.1, 19.8, 14.3, 13.9, 12.1 |

Reaction Pathway:

Caption: Feist-Benary synthesis of a substituted furan.

II. Synthesis of Substituted Pyrroles via Hantzsch Pyrrole (B145914) Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to produce substituted pyrroles.[3][4]

Experimental Protocol: Synthesis of Diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate

Objective: To synthesize diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate using this compound, ethyl acetoacetate, and ammonia.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium (B1175870) acetate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ammonium acetate (1.5 equivalents) in a mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Recrystallize the crude product from ethanol/water to obtain the pure pyrrole derivative.

Quantitative Data (Representative):

| Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate | 70-80 | 8.50 (br s, 1H), 4.20 (q, 2H), 2.90 (q, 2H), 2.60 (q, 2H), 2.25 (s, 3H), 1.30 (t, 3H), 1.20 (t, 3H), 1.10 (t, 3H) | 165.8, 145.2, 130.1, 122.5, 118.9, 60.3, 19.5, 18.2, 15.1, 14.4, 11.8 |

Reaction Pathway:

Caption: Hantzsch synthesis of a substituted pyrrole.

III. Synthesis of Substituted Thiophenes via Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile (B112652)

Objective: To synthesize 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile from this compound, malononitrile (B47326), and sulfur.

Materials:

-

This compound (Note: The ketone itself is used, not the chloro-ketone directly in the classical Gewald sense, but the principle is analogous for α-functionalized ketones)

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or Triethylamine

-

Ethanol

Procedure:

-

To a stirred solution of 3-pentanone (B124093) (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol, add a catalytic amount of morpholine.

-

Add elemental sulfur (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-aminothiophene.

Quantitative Data (Representative):

| Product | Yield (%) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |

| 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile | 75-85 | 6.50 (s, 2H), 2.50 (q, 2H), 2.10 (s, 3H), 1.10 (t, 3H) | 162.1, 140.5, 125.8, 118.2, 92.4, 22.1, 14.5, 12.8 |

Reaction Pathway:

References

Application Notes and Protocols: 3-Chloropentan-2-one as a Precursor for the Pharmaceutical Intermediate 4-Ethyl-5-methyl-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the promising pharmaceutical intermediate, 4-ethyl-5-methyl-thiazol-2-amine, using 3-chloropentan-2-one as a key precursor. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document details the synthetic protocol, quantitative data, and potential biological significance of the target intermediate.

Introduction

This compound is an α-haloketone that serves as a versatile building block in organic synthesis. Its reaction with a thioamide, such as thiourea (B124793), provides a direct route to substituted aminothiazoles through the well-established Hantzsch thiazole (B1198619) synthesis. The resulting product, 4-ethyl-5-methyl-thiazol-2-amine, is a valuable intermediate for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. The presence of the amino group and the substituted thiazole ring offers multiple points for further chemical modification to generate diverse libraries of bioactive molecules.

Synthesis of 4-Ethyl-5-methyl-thiazol-2-amine

The synthesis of 4-ethyl-5-methyl-thiazol-2-amine from this compound is achieved via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 4-ethyl-5-methyl-thiazol-2-amine from this compound and thiourea.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol (or other suitable solvent like isopropanol)

-

Sodium bicarbonate (NaHCO₃) or other mild base

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Reactant: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-ethyl-5-methyl-thiazol-2-amine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-ethyl-5-methyl-thiazol-2-amine.

| Parameter | Value |

| Product Name | 4-Ethyl-5-methyl-thiazol-2-amine |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Typical Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-114 °C |

Spectroscopic Data:

| Spectroscopy | Key Peaks |

| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -CH₂CH₃ ), 2.1-2.3 (s, 3H, -CH₃ ), 2.4-2.6 (q, 2H, -CH₂ CH₃), 5.0-5.5 (br s, 2H, -NH₂ ) |

| ¹³C NMR | δ (ppm): 11-13 (-CH₂CH₃ ), 14-16 (-CH₃ ), 18-20 (-CH₂ CH₃), 105-110 (C 5), 140-145 (C 4), 165-170 (C 2) |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 2970-2850 (C-H stretch), 1620-1580 (C=N stretch), 1540-1500 (N-H bend) |

| Mass Spec (EI) | m/z: 142 (M⁺), 127 (M⁺ - CH₃), 113 (M⁺ - C₂H₅) |

Mandatory Visualizations

Synthetic Workflow

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropentan-2-one is a valuable bifunctional synthetic intermediate, possessing both a ketone carbonyl group and a reactive secondary alkyl chloride. As an α-chloroketone, the presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond towards nucleophilic attack. This enhanced reactivity makes this compound a versatile precursor for the synthesis of a wide array of 3-substituted pentan-2-one derivatives, which are potential building blocks in medicinal chemistry and materials science.

This document provides an overview of the general reactivity of this compound in nucleophilic substitution reactions and offers representative protocols for its reaction with various nucleophiles.

General Reaction Pathway

The primary reaction pathway for this compound with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group.

Caption: General Nucleophilic Substitution Reaction.

It is important to note that under strongly basic conditions, a competing reaction, the Favorskii rearrangement, may occur. This rearrangement leads to the formation of carboxylic acid derivatives and should be a consideration when selecting reaction conditions.

Experimental Protocols

The following are representative, general methods for the nucleophilic substitution of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired scale.

Safety Precaution: this compound is a halogenated ketone and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Reaction with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of a 3-aminopentan-2-one (B13475745) derivative.

Materials:

-

This compound

-

Morpholine (or other secondary amine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (1.5 eq) and the desired secondary amine (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-aminopentan-2-one derivative.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general method for the synthesis of a 3-alkoxypentan-2-one.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe) or other sodium alkoxide

-

Methanol (B129727) (MeOH) or corresponding alcohol

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium methoxide in methanol (e.g., 0.5 M).

-

To a stirred solution of this compound (1.0 eq) in methanol at 0 °C (ice bath), add the sodium methoxide solution (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or GC-MS analysis.

-

Quench the reaction by the addition of deionized water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography to yield the 3-alkoxypentan-2-one.

Protocol 3: Reaction with a Thiolate (e.g., Sodium Thiophenoxide)